molecular formula C37H49N3O5S B009621 Iprotiazem CAS No. 105118-13-6

Iprotiazem

Cat. No. B009621
M. Wt: 647.9 g/mol
InChI Key: JSLZUBLGGPEVQN-DIPNUNPCSA-N
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Description

Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the transformation of reactants into products under various conditions . Unfortunately, specific details about the chemical reactions involving Iprotiazem are not available.

Scientific Research Applications

  • Combustion Chamber Visualization : Iprotiazem was used to visualize flow/flame interaction in a combustion chamber, aiding in the understanding of combustion processes (Arcoumanis & Bae, 1993).

  • GABA/Benzodiazepine Receptor Complex Modulation : Studies have shown that substances like Picrotoxin and IPTBO, which affect chloride permeability of GABA receptor-regulated chloride ion channels, can modulate the binding of compounds like 3H-flunitrazepam to the GABA/benzodiazepine receptor complex. This research contributes to our understanding of the pharmacology of benzodiazepines and related compounds in neurological functions (Karobath, Drexler, & Supavilai, 1981).

  • Potential in Neurotoxicological Risk Assessment : iPSC technology, linked with the use of substances like Iprotiazem, offers potential to revolutionize approaches to human health, particularly in personalized toxicological risk assessment and analyzing cellular physiological pathways in human neurons (Kumar, Aboud, & Bowman, 2012).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems . Unfortunately, specific information about the safety and hazards of Iprotiazem is not available.

properties

IUPAC Name

(2R)-4-methyl-2-propan-2-yl-2-[2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]phenyl]-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H49N3O5S/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3/t37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLZUBLGGPEVQN-DIPNUNPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@]1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H49N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883155
Record name Iprotiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

647.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iprotiazem

CAS RN

105118-13-6
Record name Iprotiazem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105118136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iprotiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPROTIAZEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VPX99Q2D7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Nakayama - Cardiovascular drug reviews, 1996 - Wiley Online Library
… 1,4-benzothiazin-3(4H)-one dihydrochloride, or iprotiazem}, has a benzothiazine ring similar to that of semotiadil, and is also a Ca2+ antagonist (16). Although semotiadil and HOE-166 …
Number of citations: 5 onlinelibrary.wiley.com
W Su, Y Weng, C Zheng, Y Zhang, F Shi… - Organic Preparations …, 2009 - Taylor & Francis
… scaffolds 94, which integrate two benzofused privileged structures into one molecule, may provide a greater chance for the discovery of novel analogs of brimonidine, iprotiazem, …
Number of citations: 19 www.tandfonline.com
V Bertolasi, O Bortolini, A Donvito, G Fantin… - Organic & …, 2012 - pubs.rsc.org
Diaryl α-diketones do not undergo polarity reversal in the presence of (benzo)thiazolium carbenes but are engaged in a novel multicomponent reaction with water to efficiently give …
Number of citations: 18 pubs.rsc.org
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
G Gläsener, CB Sterrett, MW Kaplan… - … Cognition: Proceedings of …, 1990 - Thieme
Number of citations: 0
현기홍 - 이베로아메리카, 2012 - lakis.or.kr
As vogais nasais em Português não se distinguem pela quantidade mas, no núcleo da sílaba aberta, constituem uma síliba pesada, não se encontrando, portanto, na sílaba fechada …
Number of citations: 4 www.lakis.or.kr

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